![molecular formula C15H22ClNO B14084451 1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine CAS No. 101650-46-8](/img/structure/B14084451.png)
1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]- is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge. The compound features a piperidine ring substituted with a 3-(3-chloropropoxy)phenylmethyl group, making it a unique and potentially valuable molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves several steps, including cyclization, substitution, and functional group transformations. One common method for synthesizing piperidine derivatives is the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring .
For the specific synthesis of Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]-, a possible route could involve the alkylation of piperidine with 3-(3-chloropropoxy)benzyl chloride under basic conditions. The reaction might proceed as follows:
Formation of 3-(3-chloropropoxy)benzyl chloride: This can be achieved by reacting 3-chloropropanol with benzyl chloride in the presence of a base.
Alkylation of Piperidine: The piperidine is then reacted with the 3-(3-chloropropoxy)benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the desired compound.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale hydrogenation processes. The hydrogenation of pyridine to piperidine is typically carried out in the presence of a catalyst such as molybdenum disulfide or nickel . The process is optimized for high yield and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Piperidine derivatives can undergo various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert piperidine derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine can yield piperidine N-oxide, while substitution reactions can produce a variety of N-substituted piperidine derivatives.
科学研究应用
Piperidine derivatives, including Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]-, have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. The exact mechanism depends on the specific structure and functional groups of the compound. For example, some piperidine derivatives act as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine .
相似化合物的比较
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness
Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-(3-chloropropoxy)phenylmethyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
101650-46-8 |
|---|---|
分子式 |
C15H22ClNO |
分子量 |
267.79 g/mol |
IUPAC 名称 |
1-[[3-(3-chloropropoxy)phenyl]methyl]piperidine |
InChI |
InChI=1S/C15H22ClNO/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13H2 |
InChI 键 |
RQZFADOMHWNDFU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene](/img/structure/B14084368.png)

![9-(5-Methyl-1,2-oxazol-3-yl)-8-[3-(propan-2-yloxy)phenyl]-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14084387.png)
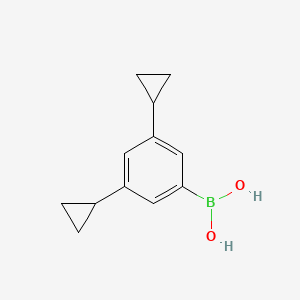
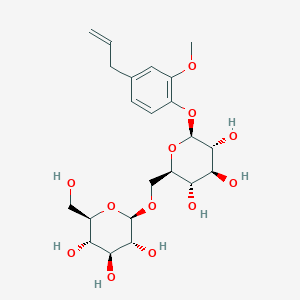

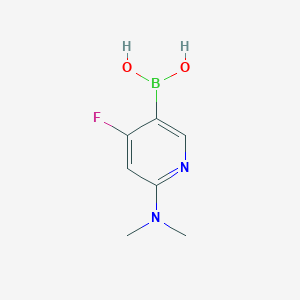
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
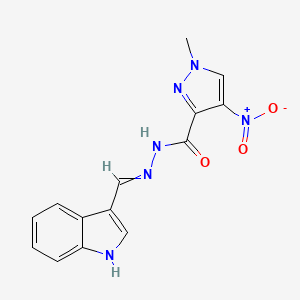

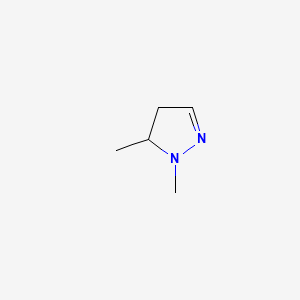
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
![1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene](/img/structure/B14084445.png)
